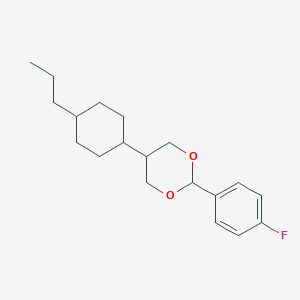
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a chemical compound that has gained significant attention due to its potential use in scientific research. This compound is a derivative of dioxane and has been synthesized using various methods. The unique structure of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane makes it a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is not fully understood. However, it is believed to modulate the activity of various receptors in the brain, including the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
Efectos Bioquímicos Y Fisiológicos
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane in lab experiments is its unique structure, which makes it a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia. However, one of the limitations of using 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane. One of the areas of research is the potential therapeutic effects of this compound in the treatment of depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane and its effects on various receptors in the brain. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
Conclusion
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry. This compound has been shown to modulate the activity of various receptors in the brain and has potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia. However, further research is needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane and its effects on various receptors in the brain. Additionally, more efficient and cost-effective methods for the synthesis of this compound are needed to facilitate further research.
Métodos De Síntesis
The synthesis of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 4-propylcyclohexanone with 4-fluorobenzaldehyde in the presence of sodium borohydride. The resulting product is then reacted with ethylene glycol to obtain 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been extensively studied for its potential use in scientific research. This compound has been shown to modulate the activity of various receptors in the brain, including the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
Propiedades
Número CAS |
133058-92-1 |
|---|---|
Nombre del producto |
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane |
Fórmula molecular |
C19H27FO2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C19H27FO2/c1-2-3-14-4-6-15(7-5-14)17-12-21-19(22-13-17)16-8-10-18(20)11-9-16/h8-11,14-15,17,19H,2-7,12-13H2,1H3 |
Clave InChI |
ZVSLXSYFQAWLGU-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
SMILES canónico |
CCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
Sinónimos |
TRANS-2-(4-FLUOROPHENYL)-5-(TRANS-4-N-PROPYLCYCLOHEXYL)-1,3-DIOXANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)
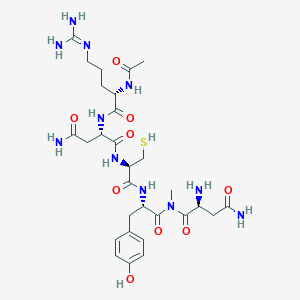

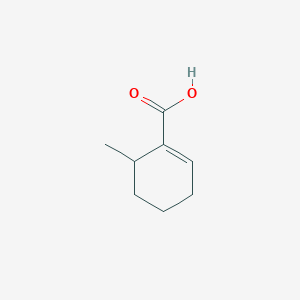
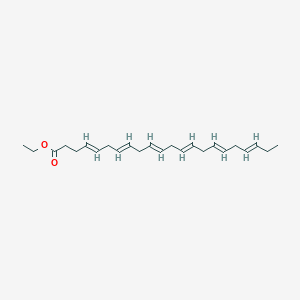
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)
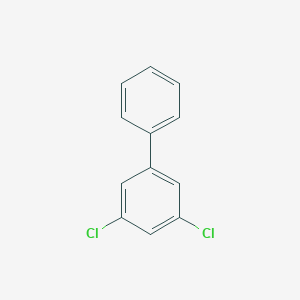
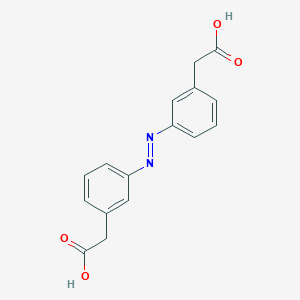
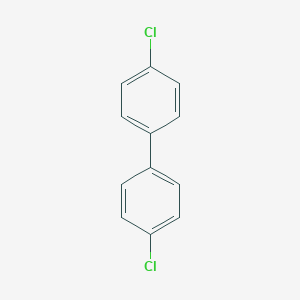
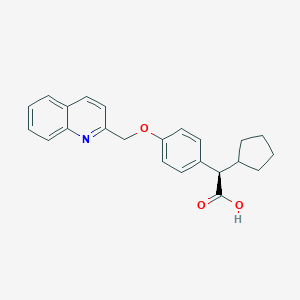
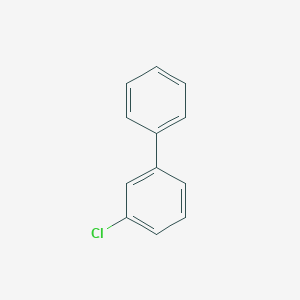
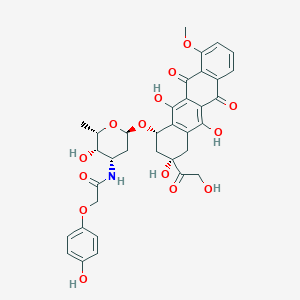
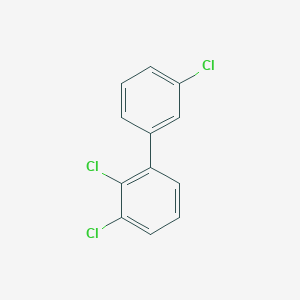
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)